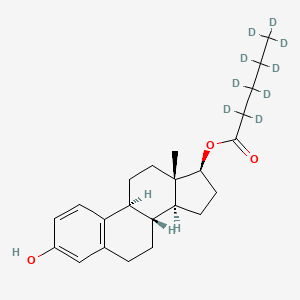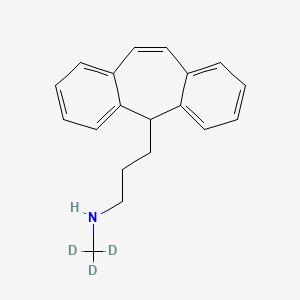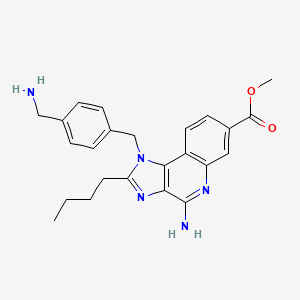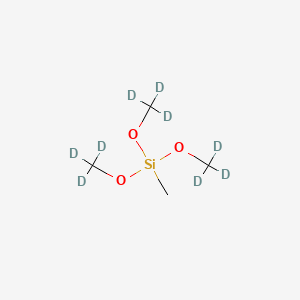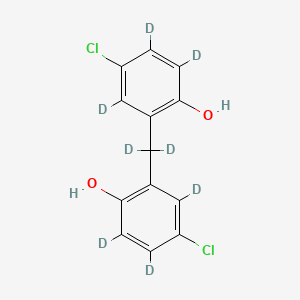
Dichlorophene-d8
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dichlorophene-d8 is a deuterated form of dichlorophene, a halogenated phenolic compound. It is primarily used as an antimicrobial agent with activity against cestodes, protozoa, fungi, and bacteria . The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of dichlorophene due to its stable isotope labeling.
準備方法
Synthetic Routes and Reaction Conditions
Dichlorophene is synthesized by reacting p-chlorophenol with formaldehyde in the presence of sulfuric acid . The process involves contacting p-chlorophenol with a stoichiometric excess of formaldehyde in aqueous sulfuric acid. The reaction is carried out in a controlled environment to ensure the purity of the final product. The deuterated form, dichlorophene-d8, is synthesized similarly, but with deuterated reagents to incorporate deuterium atoms into the molecular structure.
Industrial Production Methods
Industrial production of dichlorophene involves large-scale reactions using the same basic principles as the laboratory synthesis. The process is optimized for high yield and purity, with stringent quality control measures to ensure the final product meets industrial standards. The production of this compound follows similar protocols but requires specialized equipment to handle deuterated reagents and prevent contamination.
化学反応の分析
Types of Reactions
Dichlorophene-d8 undergoes various chemical reactions, including:
Oxidation: Dichlorophene can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert dichlorophene to less chlorinated phenolic compounds.
Substitution: Halogen atoms in dichlorophene can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and various nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce quinones, while reduction can yield less chlorinated phenols.
科学的研究の応用
Dichlorophene-d8 is used in various scientific research applications, including:
Chemistry: Studying reaction mechanisms and pathways involving dichlorophene.
Biology: Investigating the antimicrobial properties and effects on various microorganisms.
Medicine: Researching the pharmacokinetics and metabolism of dichlorophene in the body.
Industry: Developing new antimicrobial agents and preservatives for industrial use
作用機序
Dichlorophene exerts its antimicrobial effects by disrupting the cell membranes of microorganisms, leading to cell lysis and death . The compound targets various molecular pathways involved in cell membrane integrity and function. The deuterated form, dichlorophene-d8, is used to study these mechanisms in greater detail due to its stable isotope labeling, which allows for precise tracking in biological systems.
類似化合物との比較
Similar Compounds
Triclosan: Another halogenated phenolic compound with antimicrobial properties.
Hexachlorophene: A chlorinated phenol used as a disinfectant and antiseptic.
Chloroxylenol: An antimicrobial agent used in various disinfectants and antiseptics.
Uniqueness
Dichlorophene-d8 is unique due to its deuterated nature, which makes it particularly useful in scientific research for studying metabolic pathways and pharmacokinetics. The stable isotope labeling allows for precise tracking and analysis, providing insights that are not possible with non-deuterated compounds.
特性
分子式 |
C13H10Cl2O2 |
|---|---|
分子量 |
277.17 g/mol |
IUPAC名 |
4-chloro-2-[(3-chloro-2,4,5-trideuterio-6-hydroxyphenyl)-dideuteriomethyl]-3,5,6-trideuteriophenol |
InChI |
InChI=1S/C13H10Cl2O2/c14-10-1-3-12(16)8(6-10)5-9-7-11(15)2-4-13(9)17/h1-4,6-7,16-17H,5H2/i1D,2D,3D,4D,5D2,6D,7D |
InChIキー |
MDNWOSOZYLHTCG-PZNQQUTMSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1O)C([2H])([2H])C2=C(C(=C(C(=C2[2H])Cl)[2H])[2H])O)[2H])Cl)[2H] |
正規SMILES |
C1=CC(=C(C=C1Cl)CC2=C(C=CC(=C2)Cl)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


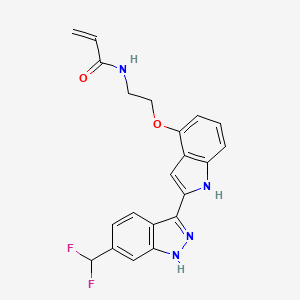
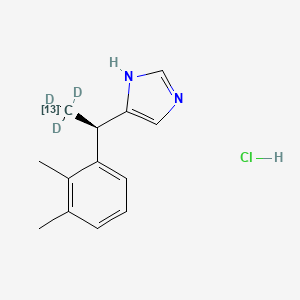
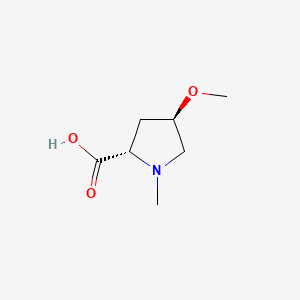
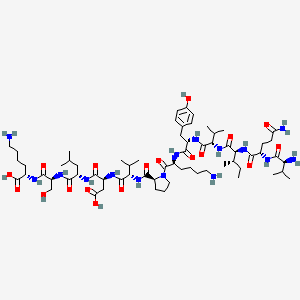
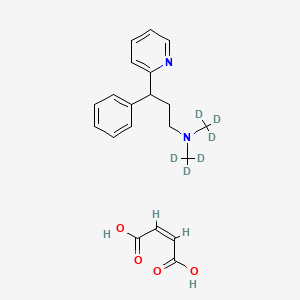
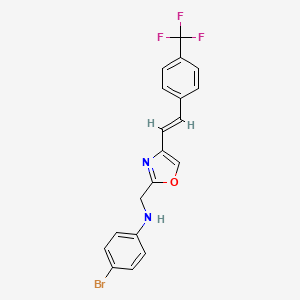

![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B12410030.png)
